1-Cyclopropyl-1H-indole-5-carboxylic acid
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Overview
Description
1-Cyclopropyl-1H-indole-5-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of 1-Cyclopropyl-1H-indole-5-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The introduction of the cyclopropyl group can be achieved through various synthetic routes, including cyclopropanation reactions. Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
1-Cyclopropyl-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
1-Cyclopropyl-1H-indole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are explored for their potential as antiviral, anticancer, and antimicrobial agents.
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1H-indole-5-carboxylic acid involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For instance, it can inhibit enzymes or modulate receptor activity, leading to its diverse biological effects . The cyclopropyl group may enhance its binding affinity and specificity.
Comparison with Similar Compounds
1-Cyclopropyl-1H-indole-5-carboxylic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-5-carboxylic acid: Known for its use in organic synthesis and as a corrosion inhibitor.
Indole-2-carboxylic acid: Explored for its potential as an anticancer agent.
The unique cyclopropyl group in this compound distinguishes it from these compounds, potentially offering enhanced biological activity and specificity.
Properties
IUPAC Name |
1-cyclopropylindole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-12(15)9-1-4-11-8(7-9)5-6-13(11)10-2-3-10/h1,4-7,10H,2-3H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSDQSNSPWHIGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC3=C2C=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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